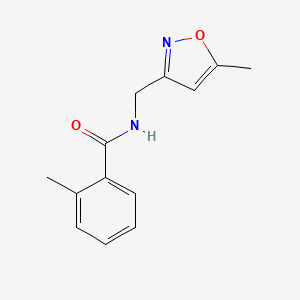

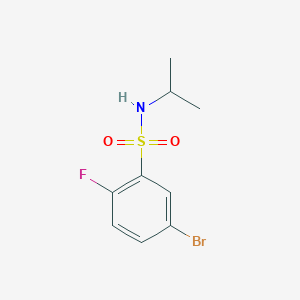

2-methyl-N-((5-methylisoxazol-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-methyl-N-((5-methylisoxazol-3-yl)methyl)benzamide” is a compound that belongs to the class of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of benzamide compounds, including “this compound”, often starts from benzoic acid or its derivatives and amine derivatives . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like “this compound” are highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact polymorph formation . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be influenced by various factors such as solvents, flexibility, and the presence/absence of amide–amide interactions . These factors can modulate the competition between amide-containing isoxazole compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be influenced by its molecular structure. For instance, the presence of DMSO can result in the formation of a different form of the compound, where the solvent molecule disrupts amide-amide interactions .Applications De Recherche Scientifique

Molecular Structure and Interactions

The molecular structure of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide demonstrates significant planarity between its isoxazole and benzene rings, contributing to its unique chemical behavior. This compound exhibits an intramolecular C-H...O hydrogen bond forming a pseudo six-membered ring, which aids in the stabilization of its planar structure. The existence of dimers linked by N-H...N hydrogen bonds suggests potential applications in the study of molecular interactions and assembly processes (Rodier et al., 1993).

Supramolecular Gelation

N-(thiazol-2-yl)benzamide derivatives, including those with a methyl functionality similar to 2-methyl-N-((5-methylisoxazol-3-yl)methyl)benzamide, have been synthesized and studied for their gelation properties. These compounds, particularly 3-methyl-N-(thiazol-2-yl) benzamide, exhibit gelation behavior in ethanol/water and methanol/water mixtures. Their gelation is attributed to multiple non-covalent interactions, suggesting potential applications in designing new materials and understanding molecular self-assembly mechanisms (Yadav & Ballabh, 2020).

Corrosion Inhibition

Compounds related to this compound, specifically N-((tetrazol-5-yl)methyl)benzamide, have been synthesized and shown to inhibit corrosion in mild steel within acidic media. This suggests the potential application of this compound and its derivatives in corrosion protection, which could be valuable in materials science and engineering (Aouine et al., 2011).

Antiviral Activities

Benzamide-based 5-aminopyrazoles, similar in structure to this compound, have been synthesized and evaluated for their anti-influenza A virus activity. Compounds within this category have shown significant antiviral activities against the H5N1 strain, indicating the potential of this compound derivatives in antiviral research and therapy (Hebishy et al., 2020).

Antimicrobial Agents

Isoxazolyl benzoimidazolyl benzamides, closely related to this compound, have been explored for their antimicrobial properties. These compounds exhibited superior in vitro activities against various bacterial and fungal pathogens when compared to standard drugs, highlighting their potential as a basis for developing new antimicrobial agents (Rajanarendar et al., 2008).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, affecting their function and leading to a range of biological effects .

Mode of Action

It’s known that such compounds can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Similar compounds have been shown to affect a variety of biochemical pathways, leading to downstream effects such as changes in cell signaling, gene expression, and metabolic processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism into active or inactive forms, and its eventual excretion from the body .

Result of Action

The effects of similar compounds can range from changes in cell function and viability to alterations in tissue structure and function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-5-3-4-6-12(9)13(16)14-8-11-7-10(2)17-15-11/h3-7H,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAACYCEGFOYGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Chloroacetyl)azepan-2-yl]-1-(furan-2-yl)ethanone](/img/structure/B2954772.png)

![3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2954776.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2954780.png)

![3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2954783.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2954786.png)

![N-{2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2954788.png)

![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide](/img/structure/B2954792.png)

![3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2954795.png)